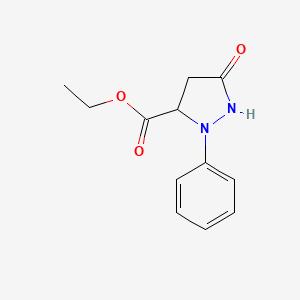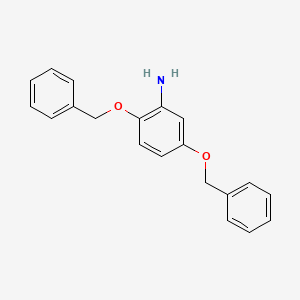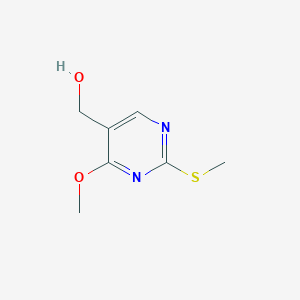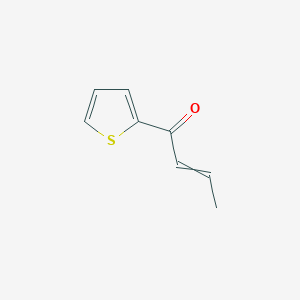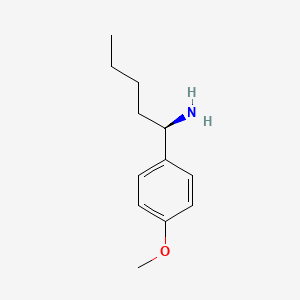
(R)-1-(4-methoxyphenyl)pentylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Methoxyphenyl)pentylamine is an organic compound characterized by a pentylamine chain attached to a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-methoxyphenyl)pentylamine typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-methoxyphenyl)pentylamine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: ®-1-(4-Methoxyphenyl)pentylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: ®-1-(4-Methoxyphenyl)pentylamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological and psychiatric disorders.
Industry: In the industrial sector, ®-1-(4-methoxyphenyl)pentylamine is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-1-(4-methoxyphenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
- ®-1-(4-Methoxyphenyl)ethylamine
- ®-1-(4-Methoxyphenyl)propylamine
- ®-1-(4-Methoxyphenyl)butylamine
Comparison: Compared to its analogs, ®-1-(4-methoxyphenyl)pentylamine has a longer alkyl chain, which can influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and may affect its interaction with molecular targets.
Uniqueness: The unique combination of the methoxyphenyl group and the pentylamine chain in ®-1-(4-methoxyphenyl)pentylamine provides distinct properties that make it valuable for specific applications in synthesis and research.
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
(1R)-1-(4-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3/t12-/m1/s1 |
InChI 键 |
MAQCJIYQOOBEKW-GFCCVEGCSA-N |
手性 SMILES |
CCCC[C@H](C1=CC=C(C=C1)OC)N |
规范 SMILES |
CCCCC(C1=CC=C(C=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


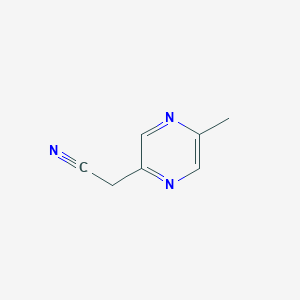
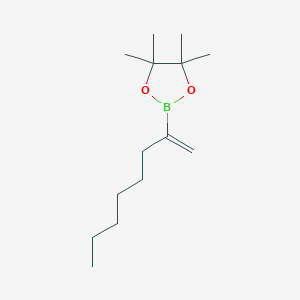
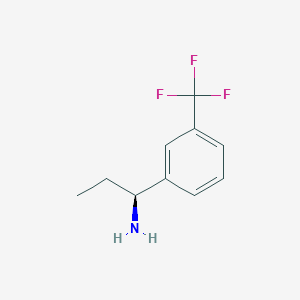

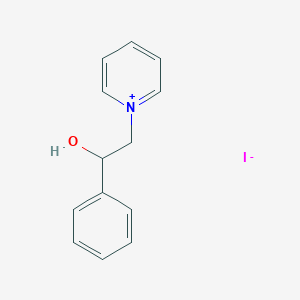
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
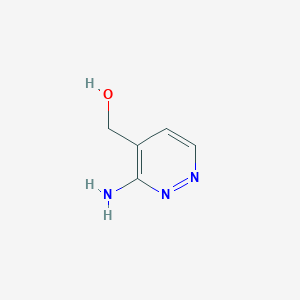
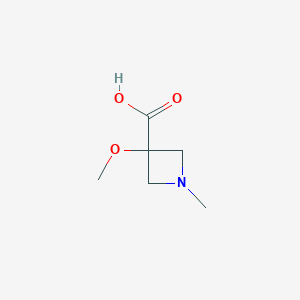
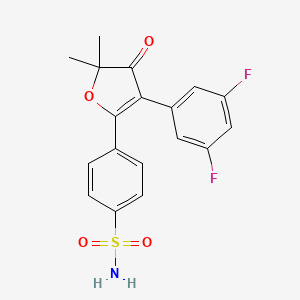
![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)
